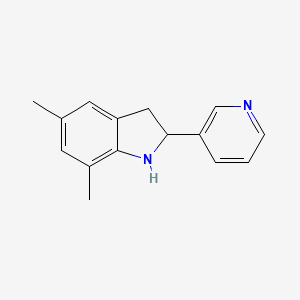
5,7-Dimethyl-2-(pyridin-3-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a pyridine ring attached to an indoline core, which is further substituted with methyl groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reaction conditions tailored to introduce the pyridine and methyl substituents.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole core to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the indole or pyridine rings .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
5-Fluoroindole: A fluorinated indole derivative with distinct chemical properties.
2-Methylindole: Another methyl-substituted indole with different substitution pattern.
Uniqueness
5,7-Dimethyl-2-(pyridin-3-yl)indoline is unique due to its specific substitution pattern and the presence of a pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
5,7-Dimethyl-2-(pyridin-3-yl)indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by an indoline core with two methyl groups at the 5 and 7 positions and a pyridine ring at the 2 position. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
- Gene Expression : It can interact with DNA or RNA, affecting gene expression and protein synthesis.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, providing cellular protection against oxidative stress.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties :
- Anticancer Activity :
- Anti-inflammatory Effects :
Anticancer Activity
A study evaluating the anticancer effects of this compound derivatives found significant antiproliferative activity against A549 lung cancer cells. The compound exhibited an IC50 value indicating robust efficacy compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 1.5 |
| Standard Chemotherapeutic | A549 | 3.0 |
Antimicrobial Efficacy
In another investigation, the antimicrobial activity was assessed against MRSA strains. The results indicated that the compound had an MIC value of 0.98 μg/mL against MRSA, showcasing its potential as an effective antimicrobial agent .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 |
| Escherichia coli | >10 |
Anti-inflammatory Effects
In vivo studies demonstrated that treatment with this compound significantly reduced IL-6 production in mouse models challenged with TLR agonists. At a dose of 500 μg/kg, it completely suppressed cytokine elevation induced by TLR7 activation .
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5,7-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-6-11(2)15-13(7-10)8-14(17-15)12-4-3-5-16-9-12/h3-7,9,14,17H,8H2,1-2H3 |
InChI Key |
RXULELQOXBDMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)CC(N2)C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















